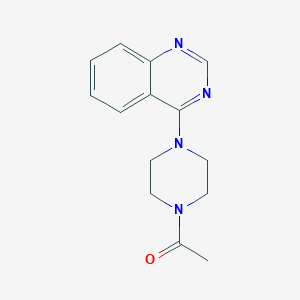

4-(4-acetyl-1-piperazinyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-quinazolin-4-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-12-4-2-3-5-13(12)15-10-16-14/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRJYGYBDLCAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196514 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies for 4 4 Acetyl 1 Piperazinyl Quinazoline and Analogues

Fundamental Synthetic Approaches to the Quinazoline (B50416) Core

The construction of the quinazoline ring system is a foundational step in the synthesis of 4-(4-acetyl-1-piperazinyl)quinazoline. Over the years, classical methods have been refined and new, more efficient strategies have been developed to improve yields, reduce environmental impact, and enhance molecular diversity.

Modern Adaptations of Classical Condensation Reactions (e.g., Niementowski Synthesis)

The Niementowski synthesis, first reported in 1895, is a classical method for preparing 4-oxo-3,4-dihydroquinazolines (quinazolinones) through the reaction of anthranilic acids with amides. wikipedia.orgmdpi.com This foundational reaction has undergone significant modern adaptations to improve its efficiency and applicability. A primary challenge of the traditional Niementowski reaction is the often harsh conditions required, including high temperatures and long reaction times. nih.gov

Microwave irradiation has emerged as a powerful tool to overcome these limitations. nih.govresearchgate.net By using microwave assistance, the synthesis of quinazolinones can be achieved in significantly reduced reaction times, often in minutes compared to hours, and with improved yields. researchgate.net For instance, the reaction of anthranilic acids with formamide under microwave conditions, supported on solid acidic catalysts like montmorillonite K-10, has been shown to be a general, efficient, and solvent-free method for preparing quinazolinones. nih.gov

The following table summarizes a comparison between classical and microwave-assisted Niementowski reactions:

| Feature | Classical Niementowski Synthesis | Microwave-Assisted Niementowski Synthesis |

| Reaction Time | Hours | Minutes researchgate.net |

| Temperature | High (often >180°C) | Controlled, rapid heating |

| Solvent | Often high-boiling solvents or neat | Can be performed solvent-free nih.gov |

| Yields | Variable, often moderate | Generally higher researchgate.net |

| Environmental Impact | Higher energy consumption, solvent waste | More energy-efficient, less waste researchgate.net |

These modern adaptations enhance the utility of the Niementowski reaction, making it a more viable and environmentally benign route to the quinazolinone precursors of various quinazoline derivatives.

Transition-Metal-Free Methodologies for Quinazoline Synthesis

In the pursuit of greener and more cost-effective synthetic routes, significant research has been dedicated to the development of transition-metal-free methodologies for quinazoline synthesis. mdpi.comscilit.net These methods circumvent the use of expensive and potentially toxic metal catalysts, which can contaminate the final products. mdpi.com

A variety of approaches have been successfully developed, including:

Iodine-Catalyzed Reactions: Molecular iodine can catalyze the amination of the benzylic sp3 C-H bond in 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines. organic-chemistry.org This method is notable for using oxygen as the oxidant and proceeding under solvent-free conditions, making it an economical and environmentally friendly option. organic-chemistry.org

Base-Promoted Syntheses: Sustainable transition-metal-free synthesis of quinazoline derivatives has been achieved from the reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide in water. nih.gov This method avoids chromatographic purification through recrystallization, adding to its economic and sustainable appeal. nih.gov

DMSO as a Synthon: Dimethyl sulfoxide (DMSO) has been utilized as a methine source for the intramolecular oxidative annulation of 2-aminobenzamides to form quinazolinones, demonstrating a novel transition-metal-free approach. rsc.org

These methodologies offer significant advantages in terms of cost, environmental impact, and product purity by eliminating the need for transition metal catalysts. mdpi.com

One-Pot and Tandem Reaction Protocols for Atom Economy

One-pot and tandem (or cascade) reactions are highly valued in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. nih.gov These protocols allow for the construction of complex molecules like quinazolines from simple starting materials in a single reaction vessel, thereby maximizing atom economy. nih.govrsc.org

Multicomponent reactions (MCRs) are a prominent example of one-pot syntheses. For instance, 2-arylquinazolines have been synthesized in moderate to excellent yields through a one-pot tandem reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (CAN). nih.gov This approach is valued for its compatibility with a wide range of functional groups. nih.gov

Another strategy involves the electrochemically induced one-pot reaction of a three-component system to synthesize quinazolinone derivatives. acs.org This method uses isatoic anhydride, styrene, and hydrochloride amine as starting substrates and proceeds without the need for metal catalysts or chemical oxidizing agents, relying solely on electrochemical redox mechanisms. acs.org The key advantages of this approach include the use of readily available materials, simple operation, and high atomic efficiency. acs.org

The following table highlights the benefits of one-pot and tandem reaction protocols:

| Advantage | Description |

| Atom Economy | Maximizes the incorporation of starting material atoms into the final product. nih.gov |

| Reduced Waste | Minimizes the need for purification of intermediates, reducing solvent and material waste. |

| Time and Cost Efficiency | Eliminates the need for multiple reaction setups and workup procedures. acs.org |

| Operational Simplicity | Simplifies the synthetic process, making it more amenable to automation and scale-up. acs.org |

Strategic Incorporation of Piperazine (B1678402) and its Derivatives into Quinazoline Scaffolds

Substitution Reactions Utilizing Halogenated Quinazoline Intermediates

A common and effective method for introducing the piperazine ring onto the quinazoline scaffold involves the use of a halogenated quinazoline intermediate, typically a 4-chloroquinazoline (B184009). This intermediate is readily prepared from the corresponding quinazolinone. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution by amines, such as N-acetylpiperazine.

This substitution reaction is a key step in the synthesis of numerous quinazoline derivatives containing piperazine analogues. researchgate.net The reaction is typically carried out by heating the 4-chloroquinazoline with the desired piperazine derivative in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.

The general reaction scheme is as follows: Starting Materials: 4-Chloroquinazoline and 1-acetylpiperazine Conditions: Typically refluxing in a solvent like isopropanol or acetonitrile, with a base such as triethylamine or potassium carbonate. Product: this compound

This method is widely applicable and allows for the synthesis of a diverse library of 4-(piperazin-1-yl)quinazoline derivatives by simply varying the piperazine component. researchgate.netijpras.com

Functionalization of the Piperazine Ring Prior to Quinazoline Conjugation

An alternative and often strategically advantageous approach is to functionalize the piperazine ring before its conjugation to the quinazoline scaffold. In the context of synthesizing this compound, this involves starting with the pre-formed 1-acetylpiperazine.

This strategy offers several benefits:

Avoidance of Protecting Groups: By using the desired N-substituted piperazine directly, the need for protecting and deprotecting the second nitrogen of the piperazine ring is circumvented, leading to a more concise synthetic route.

Improved Solubility and Reactivity: The properties of the functionalized piperazine can be tailored to improve its solubility and reactivity in the subsequent substitution reaction.

Greater Diversity: A wide array of N-substituted piperazines can be prepared and then coupled to the quinazoline core, allowing for the rapid generation of diverse analogues.

The synthesis of hybrid quinazolinone-piperazine derivatives often employs this strategy, where a functionalized piperazine is reacted with a quinazolinone precursor to build the final molecule. ijpras.comijpras.com

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions have become a cornerstone in the synthesis of quinazoline derivatives due to their efficiency and versatility in forming crucial carbon-nitrogen (C-N) bonds. nih.govorganic-chemistry.org These methods offer a practical alternative to other transition-metal-catalyzed reactions.

A facile one-pot condensation reaction for synthesizing quinazolinone derivatives utilizes copper-mediated oxidative coupling. nih.gov This approach involves the reaction of different aldehydes and 2-bromobenzoic acid with aqueous ammonia serving as an inexpensive nitrogen source, leading to the formation of four new C–N bonds in a single operation with good to excellent yields. nih.gov Mechanistic studies suggest that the process begins with copper-catalyzed conversion of the starting materials, followed by the addition of ammonia and subsequent replacement of the halo group to form key intermediates. nih.gov

Further advancements include the use of magnetically separable and reusable CuFe2O4 nanoparticles as a catalyst in a one-pot, three-component tandem cyclization between 2-aminobenzophenones, aryl aldehydes, and ammonium acetate in aqueous media. nih.gov Researchers have also developed efficient methods using a CuI catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand for the synthesis of 4-aminoquinazoline derivatives from substituted 2-bromobenzonitriles and amidines. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates the utility of copper catalysis in Ullmann-type coupling followed by intramolecular cyclization. organic-chemistry.org Other copper-catalyzed methodologies include tandem C-N/C-S coupling reactions and aerobic oxidative C-H amination, expanding the toolkit for creating diverse quinazoline scaffolds. nih.govresearchgate.net

Synthesis of Hybrid Quinazoline-Piperazine Analogues

Molecular hybridization, a strategy that combines two or more pharmacologically active molecules into a single structure, has led to the development of novel quinazoline-piperazine hybrids with enhanced biological activities. nih.gov This approach aims to leverage the therapeutic potential of both the quinazoline and piperazine nuclei, which are crucial components in drug research and development. ijpras.comijpras.com

The synthesis of these hybrids often involves multi-step reaction sequences. A common strategy is the initial construction of a 4-chloroquinazoline intermediate, which then undergoes a substitution reaction with a desired piperazine analogue. researchgate.net For instance, a series of 4-quinazolinyl piperazine aryl ureas was prepared via a convergent route where the key intermediate, 4-(1-piperazinyl)-quinazoline, was synthesized from methyl anthranilate and subsequently reacted with various isocyanates. researchgate.net The resulting hybrid compounds have been investigated for a range of therapeutic applications, including as antimicrobial and antitumor agents. ijpras.comijpras.comresearchgate.net

Design and Synthesis of Quinolone-Piperazine Hybrids

The combination of quinolone and piperazine moieties represents a significant area of hybrid drug design. nih.govresearchgate.net Synthetic strategies often begin with the construction of a substituted quinoline or quinolone core, followed by coupling with a piperazine derivative.

One reported method involves a multi-step synthesis starting from substituted anilines to create a 2-(bromomethyl)-4-methoxy-6-substituted-quinoline intermediate. nih.gov This intermediate is then coupled with N-Boc piperazine in the presence of potassium carbonate (K2CO3). The final step involves the deprotection of the Boc group to yield the key quinoline-piperazine intermediate, which can be further functionalized. nih.gov

Another approach focuses on creating pyrimidine-quinolone hybrids linked by an aminophenylsulfide fragment. These compounds were synthesized in good to excellent yields using a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction between a 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-one intermediate and a 4-aryl-2-chloropyrimidine. nih.gov

Development of Thiadiazole and Piperazine Fused Quinazoline Derivatives

Fusing a thiadiazole ring system with a quinazoline-piperazine scaffold has yielded novel hybrid molecules with significant biological potential. tandfonline.comresearchgate.net The synthesis of these complex derivatives typically involves a multi-step pathway that leverages modern cross-coupling reactions.

A representative synthetic procedure begins with a Suzuki C-C cross-coupling reaction on a pre-formed quinazoline ring. tandfonline.comresearchgate.net This is followed by the construction of the 1,3,4-thiadiazole moiety. The final step often involves a Mannich reaction, where the thiadiazole-quinazoline intermediate is reacted with various substituted piperazines in the presence of formalin and methanol to furnish the target hybrid compounds. tandfonline.com This modular approach allows for the creation of a library of derivatives with diverse substitutions on the piperazine ring. tandfonline.comresearchgate.net Another strategy involves linking a 6-nitroquinazoline to a 1,3,4-thiadiazole-phenylurea derivative to evaluate cytotoxic potencies. nih.gov

Strategies for Linking Quinazoline with Diverse Heterocyclic Moieties (e.g., Triazole, Indole, Thiazolidinone)

To further explore the chemical space and pharmacological potential of quinazoline derivatives, researchers have developed strategies to link them with a variety of other heterocyclic systems. core.ac.uknih.gov

Triazole: The 1,2,3-triazole ring is often introduced using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.govresearchgate.net In this approach, a quinazolinone scaffold bearing either an azide or an alkyne functional group is reacted with a corresponding acetylene or azide partner to form the triazole-linked hybrid. nih.gov An alternative method involves reacting 3-amino-quinazolinone derivatives with chloroacetyl chloride, followed by substitution with a triazole to form the hybrid structure. nih.gov

Indole: The synthesis of indolo[1,2-c]quinazolines, where the indole and quinazoline rings are fused, can be achieved through an intramolecular Aza-Wittig reaction of specific azide precursors. nih.gov Another advanced method is the copper-catalyzed aerobic oxidative C-H amination, which allows for the direct formation of the fused ring system from 2-(2-halophenyl)-1H-indoles and (aryl)methanamines. nih.gov

Thiazole and Thiazolidinone: Thiazole-fused quinazolines can be prepared from aminoquinazolines, which are reacted to form N-aryl cyanothioformamides that undergo intramolecular C-S bond formation. nih.gov Hybrid molecules incorporating quinoline, triazole, and thiazolidinone have also been synthesized, demonstrating the potential for creating highly complex, multi-component structures. asianpubs.org

Methodological Advancements and Green Chemistry Principles in Synthesis

In recent years, the synthesis of quinazolines has seen a significant shift towards more sustainable and environmentally friendly methods, in line with the principles of green chemistry. bohrium.com These advancements focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. tandfonline.com

Key developments include the use of microwave irradiation, which can accelerate reaction times and increase yields. bohrium.comtandfonline.com One-pot, multi-component reactions are also a hallmark of green quinazoline synthesis, as they reduce the number of steps and purification procedures required. frontiersin.org For example, a four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been developed under metal-free conditions. rsc.org

Furthermore, novel solvent systems and catalysts are being employed. Deep eutectic solvents and ionic liquids have been used as greener alternatives to volatile organic solvents. tandfonline.comfrontiersin.org Metal-free synthesis using organocatalysts, such as salicylic acid, with atmospheric oxygen as the oxidant, represents a particularly innovative and sustainable approach. nih.gov

Optimized Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is critical for maximizing product yield and purity in the synthesis of quinazoline derivatives. Research has focused on fine-tuning parameters such as catalyst choice, solvent, temperature, and reaction time.

These examples highlight the importance of systematic process optimization in achieving efficient and high-yielding synthetic routes.

Table 1: Optimized Reaction Conditions for Quinazoline Synthesis

| Product | Starting Materials | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methylquinazoline | 2-Aminoacetophenone, Formamide | BF3-Et2O | Formamide | 150°C, 6 h | 86% | journalirjpac.comindexcopernicus.com |

| Quinazolin-4(3H)-one | 2-Aminobenzamide, Benzylamine | None (DMSO acts as catalyst) | DMSO | 100°C, Open air | N/A | researchgate.net |

| 2-Methylquinazolin-4(3H)-one | Anthranilic acid, Acetic anhydride, Ammonia | Solid support | N/A (Neat/Solid Phase) | Microwave irradiation | 80% | derpharmachemica.com |

Catalytic Approaches and Reagent Selection for Efficient Transformations

The synthesis of this compound and its analogues is a significant endeavor in medicinal chemistry, primarily achieved through the formation of a crucial carbon-nitrogen (C-N) bond between the quinazoline core and the piperazine moiety. While traditional nucleophilic aromatic substitution (SNAr) of a leaving group at the 4-position of the quinazoline ring, typically a chlorine atom, with 1-acetylpiperazine is a common strategy, modern catalytic approaches offer enhanced efficiency, milder reaction conditions, and broader substrate scope. These catalytic methods predominantly involve transition-metal-catalyzed cross-coupling reactions, with palladium and copper complexes being the most extensively studied catalysts.

The selection of an appropriate catalytic system is paramount for achieving high yields and purity. Key components of these systems include a metal precursor, a ligand, a base, and a suitable solvent. The interplay of these reagents dictates the catalytic activity and the success of the transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds. This reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, in the presence of a phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the 4-haloquinazoline to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. Common ligands include biarylphosphines such as XPhos, SPhos, and RuPhos, as well as ferrocenyl-based ligands like dppf. The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K2CO3), depending on the reactivity of the substrates and the tolerance of other functional groups.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100-120 | High |

| Pd(OAc)2 | SPhos | LHMDS | Dioxane | 80-110 | Good to High |

| Pd(dppf)Cl2 | - | K2CO3 | DMF | 120-140 | Moderate to Good |

Copper-Catalyzed Ullmann Condensation:

The Ullmann condensation is another important method for C-N bond formation, utilizing copper catalysts. This reaction is often a more economical alternative to palladium-catalyzed methods. The reaction typically involves a copper(I) salt, such as CuI or CuBr, often in the presence of a ligand and a base. The ligand, which can be a diamine, amino acid, or phenanthroline derivative, plays a crucial role in stabilizing the copper catalyst and facilitating the coupling reaction.

The mechanism of the Ullmann condensation is less understood than the Buchwald-Hartwig amination but is believed to involve the formation of a copper-amido species. The reaction conditions for Ullmann condensations can vary widely, with temperatures ranging from moderate to high. The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, can significantly influence the reaction outcome.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | L-proline | K2CO3 | DMSO | 100-130 | Good |

| CuBr | 1,10-Phenanthroline | Cs2CO3 | DMF | 120-150 | Moderate to Good |

| Cu2O | N,N'-Dimethylethylenediamine | K3PO4 | Dioxane | 110-140 | Good |

Reagent Selection for Efficient Transformations:

The efficient synthesis of this compound and its analogues hinges on the careful selection of reagents.

Quinazoline Substrate: The nature of the leaving group at the 4-position of the quinazoline ring is important. While 4-chloroquinazolines are most commonly used due to their ready availability, 4-bromo or 4-triflyloxyquinazolines can exhibit higher reactivity in some catalytic systems.

Piperazine Reagent: 1-Acetylpiperazine is the direct nucleophile for the synthesis of the target compound. For the synthesis of analogues, a variety of N-substituted piperazines can be employed. The basicity and steric hindrance of the piperazine derivative can affect its nucleophilicity and, consequently, the reaction rate.

Catalyst and Ligand: As detailed above, the choice of the metal catalyst and the associated ligand is critical. For challenging substrates or for achieving high turnover numbers, more sophisticated and often more expensive catalyst systems may be required.

Base: The strength and nature of the base must be carefully considered to deprotonate the piperazine nucleophile without causing undesired side reactions.

Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as in influencing the reaction temperature. Aprotic polar solvents such as DMF, DMSO, dioxane, and toluene are commonly used.

Structure Activity Relationship Sar and Rational Molecular Design Principles of 4 4 Acetyl 1 Piperazinyl Quinazoline and Its Derivatives

General SAR Considerations for Quinazoline-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of quinazoline (B50416) derivatives influences their biological activity. Research has consistently shown that the type and position of substituents on the quinazoline core are critical determinants of efficacy and selectivity. mdpi.com The core itself, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, provides a rigid framework that can be strategically decorated with various functional groups to optimize interactions with biological targets. researchgate.net Key positions for substitution that significantly impact activity include C-2, C-4, C-6, and C-7. nih.govnih.govnih.gov

The modification of the quinazoline ring at specific carbon atoms is a primary strategy in the design of potent and selective modulators. Each position offers a unique vector for substitution, influencing the molecule's interaction with target proteins.

C-2 Position: Substitutions at the C-2 position are crucial for modulating activity. For instance, the presence of methyl, amine, or thiol groups at this position has been found to be essential for antimicrobial activities. nih.gov In the context of anticancer agents, introducing a thioalkyl fragment at C-2 can increase activity, while a phenyl group at this position is considered an essential requirement for inhibiting breast cancer resistance protein (BCRP). nih.gov Furthermore, a meta-substituted aromatic ring at the C-2 position is often preferred for enhanced biological activity. nih.gov

C-4 Position: The C-4 position is arguably one of the most critical for the biological activity of many quinazoline series. The 4-anilino-quinazoline moiety, for example, is a well-established privileged scaffold for developing epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov This is due to the ability of the quinazoline ring's N-1 and N-3 atoms to form crucial hydrogen bonds with methionine and threonine residues within the kinase's active site. nih.gov More broadly, the introduction of amines or substituted amines at the C-4 position, such as the piperazine (B1678402) ring in 4-(4-acetyl-1-piperazinyl)quinazoline, is a common and effective strategy for improving biological effects like antimicrobial activity. nih.gov

C-6 and C-7 Positions: These positions on the benzo moiety of the quinazoline ring are frequently substituted to enhance potency and modulate physicochemical properties. The introduction of a halogen atom, such as bromine, at the C-6 position has been shown to improve the anticancer effects of quinazoline derivatives. nih.gov Similarly, placing a nitro group at C-6 can increase activity. nih.gov For antiproliferative activity against certain cell lines, electron-donating groups, such as methoxy (B1213986) groups, at the C-6 and C-7 positions have been found to increase the potency of the compounds. nih.gov The synthesis of potent antitumor agents has often involved the use of 6,7-disubstituted 4-chloroquinazoline (B184009) as a starting material. mdpi.comresearchgate.net

C-8 Position: While less commonly discussed than other positions, substitution at C-8 can also be influential. The introduction of a halogen atom at this position has been noted to significantly improve the antibacterial activity of certain quinazolinone derivatives. nih.gov

Table 1: Influence of Substituents on the Quinazoline Ring

| Position | Substituent Type | Effect on Activity | References |

|---|---|---|---|

| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | nih.gov |

| Thioalkyl | Increases anticancer activity | nih.gov | |

| Phenyl | Essential for BCRP inhibition | nih.gov | |

| C-4 | Amine / Substituted Amine | Improves antimicrobial activity; crucial for EGFR inhibition | nih.govnih.gov |

| C-6 | Halogen (e.g., Bromo) | Improves anticancer effects | nih.gov |

| Nitro | Increases anticancer activity | nih.gov | |

| Methoxy (with C-7) | Increases antiproliferative activity | nih.gov | |

| C-7 | Methoxy (with C-6) | Increases antiproliferative activity | nih.gov |

| C-8 | Halogen | Improves antibacterial activity | nih.gov |

The electronic nature of the substituents on the quinazoline ring plays a pivotal role in determining the compound's biological profile. The effect of electron-donating versus electron-withdrawing groups is highly dependent on the specific biological target and the class of quinazoline derivative.

For example, in some series designed for antibacterial activity, compounds with electron-donating groups (such as methoxy and methyl) on an attached phenyl ring were more active than those with other electron-donating or withdrawing groups. nih.gov Conversely, for the inhibition of the BCRP transporter protein, the presence of an aniline (B41778) ring at C-4 containing electron-withdrawing groups (like nitro, trifluoromethyl, or cyano) at its meta or para position was found to increase activity. nih.gov This highlights that there is no single rule for electronic effects; rather, the properties must be optimized for each specific therapeutic target.

Specific functional groups are repeatedly associated with enhanced activity. Halogens (e.g., bromo, iodo) at positions C-6 and C-8 are a recurring motif for improving both anticancer and antimicrobial potency. nih.govnih.gov The nitro group at C-6 is another functional group linked to increased anticancer activity. nih.gov These groups can influence the molecule's electronic distribution, lipophilicity, and ability to form specific interactions within a protein's binding pocket.

Role of the Piperazine Moiety in Modulating Biological Activity

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. mdpi.com Its inclusion in the structure of this compound is a deliberate design choice. The piperazine moiety can enhance aqueous solubility and bioavailability, which are crucial pharmacokinetic properties. mdpi.com Furthermore, the piperazine ring provides a versatile scaffold for introducing additional substituents via its second nitrogen atom, allowing for further optimization of target engagement and selectivity. researchgate.netmdpi.com Numerous studies have successfully designed and synthesized quinazoline derivatives containing a piperazine moiety at the C-4 position to create potent antitumor and antimycobacterial agents. mdpi.comresearchgate.netchim.it

The substituent attached to the distal nitrogen of the piperazine ring (the N-4 position in the case of a 1-piperazinylquinazoline) is a critical determinant of biological activity. This substituent can project into solvent-exposed regions of a binding site or form specific interactions with amino acid residues, significantly impacting potency and selectivity.

Aryl Groups: The substitution with aryl groups, often substituted themselves, is a common strategy. For instance, in a series of piperazine-thiadiazoline-quinazoline hybrids, substitutions on a terminal phenyl ring greatly influenced antimycobacterial activity, with electron-withdrawing groups like trifluoromethyl (-CF3) and halogens (-Br), or a hydroxyl (-OH) group, leading to better activity. chim.it In another study, a derivative featuring an N-linked 3-chlorophenyl acetamide (B32628) group showed excellent antitumor activity. researchgate.net

Acetyl Group: The acetyl group in this compound represents an N-acyl substitution. While aryl groups often engage in hydrophobic or pi-stacking interactions, the acetyl group primarily influences the molecule's properties by acting as a hydrogen bond acceptor at its carbonyl oxygen. It also impacts solubility and can control the basicity of the adjacent piperazine nitrogen, which can be critical for receptor interactions and pharmacokinetic properties.

Alkyl Groups: Simple alkyl groups can also be used, primarily to explore steric and hydrophobic interactions within a binding pocket.

Table 2: Effect of N-Substitution on the Piperazine Moiety

| N-Substituent Class | Example Substituent | Resulting Activity/Property | References |

|---|---|---|---|

| Aryl | 4-Trifluoromethylphenyl | High efficacy against several cancer cell lines | mdpi.com |

| Phenyl with -CF3, -OH, -Br | Improved antimycobacterial activity | chim.it | |

| Acyl | N-(3-chlorophenyl)acetamide | Excellent antitumor activity | researchgate.net |

| Acetyl | Provides H-bond acceptor, modifies solubility and basicity |

In the parent compound this compound, the piperazine ring is directly attached to the C-4 position of the quinazoline core. However, in many derivative design strategies, a flexible linker is introduced between these two moieties to optimize the molecule's ability to bind to its target. The length and flexibility of this linker are critical and highly target-dependent. nih.gov

SAR studies on various quinazoline derivatives have shown that the optimal linker length can vary significantly. For a series of dual EGFR/HER2 inhibitors, a four-carbon chain linker was found to be optimal for the highest activity. nih.gov Similarly, for dual EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core and a triazole moiety was favorable. nih.gov In contrast, for another series of EGFR inhibitors, a two-carbon bridge was found to be more potent than a three-carbon one, as the longer chain resulted in a less favorable binding mode. nih.gov This demonstrates that there is no universal optimal linker; it must be empirically determined to allow the key pharmacophoric elements—the quinazoline core and the N-substituted piperazine—to orient themselves correctly within the three-dimensional space of the target's binding site.

Pharmacophore Identification and Optimization for Targeted Modulators

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For quinazoline-piperazine derivatives, a general pharmacophore can be identified based on recurring structural motifs in active compounds. nih.govnih.gov

The key features of a pharmacophore for this class of compounds typically include:

The Quinazoline Core: This acts as the central scaffold. Its N-1 and/or N-3 atoms often serve as crucial hydrogen bond acceptors, as seen in EGFR inhibitors. nih.gov The aromatic system itself can participate in pi-stacking interactions.

The C-4 Linkage: The substituent at C-4, typically the nitrogen atom of the piperazine ring, correctly positions the rest of the molecule and is a key interaction point.

The Piperazine Ring: This unit contributes to solubility and acts as a spacer, while also providing a point for vectoral expansion of the molecule.

The Terminal N-Substituent: The group on the distal piperazine nitrogen (e.g., the acetyl group) is a critical feature that can engage in hydrogen bonding, hydrophobic, or electrostatic interactions, often determining the compound's potency and selectivity. mdpi.comchim.it

Optional Ring Substituents: Substituents at positions like C-6 and C-7 on the quinazoline ring serve as additional optimization points, often acting as hydrophobic or hydrogen-bonding features that fine-tune the binding affinity. nih.gov

Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, are used to refine these pharmacophore models. nih.gov By analyzing a series of active and inactive compounds, these models can identify key spatial and electronic features, such as hydrogen bond acceptors, donors, aromatic rings, and hydrophobic centers, and their ideal geometric arrangement. nih.govacs.org This allows for the rational design and optimization of new, more potent, and selective modulators by ensuring that novel chemical structures retain the essential pharmacophoric features. nih.govmdpi.com

Advanced Research Perspectives and Future Directions for 4 4 Acetyl 1 Piperazinyl Quinazoline Derivatives

Innovative Synthetic Strategies for Complex Quinazoline-Piperazine Hybrids

The construction of complex quinazoline-piperazine hybrids has moved beyond traditional synthetic methods, embracing more efficient and sustainable approaches. Modern strategies focus on atom economy, reduced reaction times, and the generation of diverse molecular libraries.

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, have become a cornerstone for synthesizing complex heterocyclic systems. mdpi.com The Ugi four-component reaction (Ugi-4CR), for example, has been effectively used to create diverse polycyclic quinazolinones, which can be further elaborated to introduce the piperazine (B1678402) moiety. mdpi.comresearchgate.net These methods offer high efficiency and mild reaction conditions, facilitating the rapid generation of novel compounds. mdpi.com

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic routes. This includes the use of green solvents like water and deep eutectic solvents (DES), as well as the development of recyclable catalysts. nih.govmdpi.com For instance, magnetically recoverable palladium catalysts have been employed for the efficient synthesis of quinazolinones in an eco-friendly PEG/water system. nih.gov Microwave-assisted synthesis has also emerged as a powerful green tool, significantly reducing reaction times and often improving yields for quinazolinone derivatives. mdpi.comnih.gov

Flow Chemistry: Continuous flow synthesis is another innovative strategy being applied to the production of heterocyclic compounds, including quinazolines. nih.govresearchgate.net This technique offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. researchgate.netmdpi.com The synthesis of thioquinazolinones in a microreactor, involving short-lived organolithium intermediates, highlights the potential of flow chemistry to produce complex molecules rapidly and in high yields. nih.gov

Advanced Catalysis: The use of novel catalytic systems continues to drive innovation. Nanocatalysts, such as magnetic modified graphene oxide supported with copper, are being explored for the one-pot, three-component synthesis of quinazoline (B50416) derivatives under solvent-free conditions, offering high efficiency and easy catalyst recovery. researchgate.netrphsonline.com

These innovative synthetic strategies are pivotal for creating libraries of complex quinazoline-piperazine hybrids, enabling extensive exploration of their structure-activity relationships.

Refinement of SAR Models and Predictive Design Methodologies

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the therapeutic potential of quinazoline-piperazine derivatives. Computational tools are increasingly being used to refine these models and guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are widely used to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.net Both 2D- and 3D-QSAR models have been developed for various quinazoline derivatives to predict their antitumor activity and other biological effects. researchgate.netacs.org These models help in identifying key structural features that influence potency. For example, studies on quinazoline-based EGFR inhibitors have shown that substitutions at the C-6 and C-7 positions of the quinazoline ring are critical for activity. mdpi.commdpi.com

Molecular Modeling and Docking: Molecular docking simulations are instrumental in predicting the binding modes of quinazoline-piperazine derivatives with their biological targets. mdpi.commdpi.com These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. mdpi.com For instance, docking studies of quinazoline derivatives in the active site of EGFR have guided the design of new inhibitors with improved potency against mutant forms of the enzyme. nih.govresearchgate.net

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models are used for virtual screening of compound libraries to identify new hits with the desired activity. nih.gov A pharmacophore model for CDK4/6 kinase inhibitors based on the quinazoline scaffold has been developed and used to screen for new potential drug candidates. nih.gov

The integration of these computational approaches allows for a more rational and efficient design of novel quinazoline-piperazine hybrids with enhanced therapeutic profiles.

Table 1: Key Structural Features and Their Impact on the Activity of Quinazoline-Piperazine Derivatives

| Structural Region | Modification | Impact on Biological Activity | Target Class | Reference(s) |

| Quinazoline Core | Substitution at C-6 and C-7 | Generally enhances potency; bulky groups can be favorable. | Kinase Inhibitors | mdpi.commdpi.com |

| Substitution at C-4 (Anilino group) | Crucial for EGFR kinase inhibition; forms key H-bonds. | Kinase Inhibitors | mdpi.com | |

| Substitution at C-2 | Modifications can influence selectivity and potency. | Various | rphsonline.com | |

| Piperazine Moiety | Substitution on the second nitrogen | Significantly modulates activity and selectivity. | Various | mdpi.com |

| Linker | Nature and length of the linker | Affects binding affinity and pharmacokinetic properties. | Kinase Inhibitors | researchgate.net |

This table is for illustrative purposes and synthesizes general findings from multiple sources.

Identification and Validation of Novel Molecular Targets and Pathways

While much of the research on quinazoline-piperazine derivatives has focused on their role as kinase inhibitors in cancer, ongoing studies are identifying and validating a broader range of molecular targets and signaling pathways.

Oncology Targets:

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR remain primary targets. researchgate.netnih.gov Derivatives are being developed as dual inhibitors to combat resistance. mdpi.com

Non-Receptor Tyrosine Kinases: The Janus kinase (JAK) family is a target for inflammatory conditions like severe asthma, with some 2,8-diamino-quinazolines showing potent inhibition.

Serine/Threonine Kinases: These kinases, involved in cell cycle progression and proliferation, are also targeted by quinazoline derivatives. researchgate.net

Other Cancer-Related Pathways: Quinazoline derivatives have shown inhibitory activity against tubulin polymerization and poly(ADP-ribose)polymerase-1 (PARP-1), both important targets in cancer therapy. researchgate.net

Non-Oncology Targets:

Neurodegenerative Diseases: In the context of Alzheimer's disease, quinazoline derivatives are being explored as multi-target-directed ligands, inhibiting cholinesterases (AChE and BChE) and β-amyloid aggregation. mdpi.com

Infectious Diseases: The quinazoline scaffold is present in compounds with antimicrobial and antiviral activities. nih.gov They have been investigated as potential treatments for tuberculosis and various viral infections. nih.gov

Inflammatory Diseases: Quinazoline derivatives have been designed as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. nih.gov

The validation of these novel targets opens up new therapeutic avenues for this versatile class of compounds.

Integration of Cheminformatics and Artificial Intelligence in Rational Compound Design

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process for quinazoline-piperazine derivatives, enabling more rapid and cost-effective design and screening of new chemical entities.

Virtual Screening and In Silico Libraries: Computational techniques allow for the high-throughput virtual screening of large compound libraries to identify potential hits. nih.gov Pharmacophore-based virtual screening has been successfully used to find novel quinazoline derivatives targeting specific enzymes. researchgate.netnih.gov

Machine Learning and AI Models: Machine learning algorithms, such as support vector machines (SVM) and neural networks, are being employed to build predictive QSAR models. researchgate.netmdpi.com These models can accurately predict the biological activity of new compounds, helping to prioritize synthetic efforts. mdpi.comresearchgate.net AI is also being used for de novo drug design, generating novel molecular structures with desired properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein, offering deeper insights into the stability and binding affinity of the complex. nih.gov This information is crucial for refining the design of more effective inhibitors.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the drug discovery pipeline. nih.govresearchgate.net This helps to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures.

The integration of these computational tools is creating a more streamlined and intelligent approach to the rational design of quinazoline-piperazine based drugs.

Table 2: Application of Cheminformatics and AI in Quinazoline-Piperazine Drug Discovery

| Computational Technique | Application | Outcome | Reference(s) |

| Molecular Docking | Predict binding modes and affinities | Identification of key interactions with target proteins | mdpi.commdpi.com |

| QSAR Modeling | Correlate structure with activity | Predictive models for biological activity | nih.govmdpi.com |

| Pharmacophore Modeling | Define essential features for activity | Virtual screening of compound libraries | nih.gov |

| Machine Learning/AI | Develop predictive models, de novo design | More accurate activity prediction, novel compound generation | researchgate.netresearchgate.net |

| MD Simulations | Analyze dynamic ligand-protein interactions | Understanding of complex stability and binding free energies | nih.gov |

| ADMET Prediction | Assess drug-like properties | Early identification of candidates with favorable pharmacokinetics | nih.govresearchgate.net |

This table provides a summary of the applications of various computational methods in the field.

Broadening the Scope of Pharmacological Exploration for Quinazoline-Piperazine Scaffolds

While oncology has been a major focus, the pharmacological potential of the quinazoline-piperazine scaffold extends to a wide array of therapeutic areas. The versatility of this chemical framework allows for the design of compounds with diverse biological activities.

Neurodegenerative Disorders: The multifactorial nature of diseases like Alzheimer's makes the multi-target approach offered by quinazoline-piperazine hybrids particularly attractive. mdpi.commdpi.com These compounds are being investigated for their ability to inhibit key enzymes and pathological processes involved in the disease. mdpi.comacs.org

Antimicrobial and Antiviral Agents: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. nih.gov Quinazoline derivatives have demonstrated promising antibacterial, antifungal, and antiviral activities, making them a valuable scaffold for the development of new anti-infective drugs. researchgate.net Some quinazoline urea (B33335) analogues have shown potent activity against influenza viruses.

Anticonvulsant and Antihypoxic Agents: Certain 4-substituted 2-piperazinylquinazolines have exhibited potent anticonvulsive and antihypoxic activities, suggesting their potential for treating neurological conditions like epilepsy. nih.gov

Anti-inflammatory and Analgesic Effects: The quinazolinone scaffold is found in known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Novel hybrids are being designed as inhibitors of enzymes like COX-1 and COX-2 for the treatment of pain and inflammation. nih.gov

The continued exploration of these and other therapeutic areas will undoubtedly uncover new applications for this versatile and pharmacologically rich class of compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-acetyl-1-piperazinyl)quinazoline and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between anthranilic acid derivatives and substituted amines. For example, retrosynthetic approaches using 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions yield intermediates, which are further functionalized via acetylation (). Advanced routes may employ Mannich reactions ( ) or cyclization of hybrid quinazoline scaffolds ( ). Characterization via NMR, HPLC, and mass spectrometry is critical for confirming purity (>98%) and structural integrity ( ).

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is a crystalline solid (white to pale yellow) with a melting point of 180–185°C ( ). Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to oxidizers, as combustion may release toxic gases (CO, NOx) (). Use PPE (gloves, goggles) to mitigate skin/eye irritation risks (Category 2 hazard) ( ).

Q. What in vitro assays are suitable for initial screening of kinase inhibition activity?

- Methodological Answer : Use PDGFR (platelet-derived growth factor receptor) phosphorylation inhibition assays, as quinazoline derivatives like this compound exhibit IC50 values in the nanomolar range (e.g., 0.02–0.10 µM) (). Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) can corroborate anti-proliferative effects ( ).

Advanced Research Questions

Q. How can structural modifications enhance the selectivity of this compound for specific kinase targets?

- Methodological Answer : Introduce substituents at the quinazoline C2 and C4 positions. For instance, 4-tert-butylphenyl or 4-phenoxyphenyl groups improve PDGFR selectivity by 10-fold compared to unmodified analogs (). Computational modeling (e.g., molecular docking) can predict interactions with kinase ATP-binding pockets, guiding rational design ( ).

Q. What strategies resolve contradictions in reported IC50 values across studies for similar quinazoline derivatives?

- Methodological Answer : Variations arise from assay conditions (e.g., pH, temperature) or cellular context. Standardize protocols using recombinant kinase domains and validate with orthogonal methods (e.g., Western blotting for phosphorylation status) (). Comparative studies under identical experimental parameters are essential to isolate structural vs. environmental effects ().

Q. How do hybrid quinazoline scaffolds (e.g., fused with triazoles or thiadiazoles) impact dual anti-cancer and anti-Alzheimer activity?

- Methodological Answer : Hybridization with triazole or thiadiazole moieties enhances acetylcholinesterase (AChE) inhibition while retaining kinase inhibitory activity. Evaluate via Ellman’s assay for AChE and β-secretase inhibition, coupled with kinase profiling ( ). Molecular dynamics simulations can identify dual-binding motifs ( ).

Q. What in vivo models are appropriate for validating the therapeutic potential of this compound derivatives?

- Methodological Answer : Use xenograft models (e.g., nude mice with implanted human tumors) to assess tumor growth inhibition. For neurodegenerative applications, transgenic Alzheimer’s models (e.g., APP/PS1 mice) can test cognitive improvement and amyloid-β reduction ( ). Pharmacokinetic studies (plasma half-life, BBB penetration) are critical for dose optimization ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.